molecular formula ClHLi B1236344 CID 6610281

CID 6610281

Cat. No.: B1236344
M. Wt: 43.4 g/mol
InChI Key: PZLXYMQOCNYUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium hydrochloride is an alkali metal salt and a chloride salt.

Scientific Research Applications

  • Methodological Challenges in Child and Adolescent Development Research :

    • This paper discusses various research methods in child and adolescent development and their implications for study design and execution, which could be relevant for understanding the developmental aspects of CID 6610281 application (Hamaker, Mulder, & van IJzendoorn, 2020).
  • Chemically Induced Dimerization (CID) in Biological Systems :

    • This study highlights the use of CID in studying biological processes, emphasizing its role in controlling protein function with precision, which could be relevant if this compound has similar applications (Voss, Klewer, & Wu, 2015).
  • Scientific Software Frameworks and Grid Computing :

  • CID - Computing with Infinite Data :

    • This research project explores computing with infinite objects, aiming to generate efficient and verified software for engineering applications, potentially applicable to the computational analysis of this compound (Spreen, 2017).
  • Community Identification (CID) Process in Public Health :

    • This article details a structured qualitative research strategy, the CID process, used in public health research. While not directly related to this compound, the methodology might be applicable in research contexts involving this compound (Tashima, Crain, O'reilly, & Elifson, 1996).
  • A Quick Guide to Software Licensing for Scientist-Programmers :

    • Relevant for scientists involved in the development of software applications possibly related to the analysis or application of this compound (Morin, Urban, & Śliż, 2012).

Properties

Molecular Formula

ClHLi

Molecular Weight

43.4 g/mol

InChI

InChI=1S/ClH.Li/h1H;

InChI Key

PZLXYMQOCNYUIO-UHFFFAOYSA-N

SMILES

[Li].Cl

Canonical SMILES

[Li].Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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